molecular formula C17H18N4O3 B4578622 N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B4578622
M. Wt: 326.35 g/mol
InChI Key: IATQVQQVHFVUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as DPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPP belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which have been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Scientific Research Applications

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives, evaluating their cytotoxic and 5-lipoxygenase inhibition activities. The compounds exhibited significant cytotoxicity against cancer cell lines, including HCT-116 and MCF-7, highlighting their potential as anticancer agents. This study establishes a foundation for the therapeutic applications of pyrazolopyrimidine derivatives in cancer treatment, underscoring the importance of structural modifications to enhance biological activity (Rahmouni et al., 2016).

Synthesis of Pyrazolopyrimidine and Pyrazole Derivatives

Hafez et al. (2016) developed a series of pyrazole and pyrazolopyrimidine derivatives, exploring their antimicrobial and anticancer potentials. Their research indicated that certain compounds showed higher anticancer activity than the reference drug doxorubicin, alongside possessing good to excellent antimicrobial properties. These findings suggest the versatility of pyrazolopyrimidine derivatives in addressing multiple therapeutic targets, including cancer and microbial infections (Hafez et al., 2016).

Cytotoxic Activity of Carboxamide Derivatives

Deady et al. (2003) investigated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, testing their growth inhibitory properties against cancer cell lines. The study revealed potent cytotoxicity, with some derivatives exhibiting IC50 values less than 10 nM. This research underscores the potential of carboxamide derivatives in cancer therapy, particularly highlighting the efficacy of structural analogs of N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide (Deady et al., 2003).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-23-14-5-4-12(10-15(14)24-2)6-8-19-17(22)13-11-20-21-9-3-7-18-16(13)21/h3-5,7,9-11H,6,8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATQVQQVHFVUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C3N=CC=CN3N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

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